rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans
Overview
Description
Rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans, also known as trans-ACPD, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate and modulate the activity of glutamate receptors.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans involves the following steps: 1) synthesis of 2-(trifluoromethyl)benzaldehyde, 2) synthesis of (1R,2R)-cyclopropane-1-carboxylic acid, and 3) synthesis of the target compound by coupling the two intermediates.
Starting Materials
Benzaldehyde, Trifluoromethyl iodide, Diethylzinc, Ethyl chloroformate, Sodium cyanoborohydride, Sodium hydroxide, Sodium borohydride, Methanol, Acetic acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Synthesis of 2-(trifluoromethyl)benzaldehyde, a) React benzaldehyde with trifluoromethyl iodide and diethylzinc in the presence of catalytic amount of copper iodide to obtain 2-(trifluoromethyl)benzaldehyde., Step 2: Synthesis of (1R,2R)-cyclopropane-1-carboxylic acid, a) React ethyl chloroformate with sodium cyanoborohydride in methanol to obtain ethyl (cyanomethyl)carbonate., b) React ethyl (cyanomethyl)carbonate with sodium hydroxide in water to obtain (1R,2R)-cyclopropane-1-carboxylic acid., Step 3: Synthesis of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans, a) React 2-(trifluoromethyl)benzaldehyde with sodium borohydride in methanol to obtain 2-(trifluoromethyl)benzyl alcohol., b) React 2-(trifluoromethyl)benzyl alcohol with (1R,2R)-cyclopropane-1-carboxylic acid in the presence of acetic acid and sodium bicarbonate to obtain rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans.
Mechanism Of Action
Trans-ACPD binds to the extracellular domain of mGluR1 and mGluR5, leading to the activation of G protein signaling pathways that modulate the activity of ionotropic glutamate receptors. This results in the modulation of synaptic transmission and plasticity, which are important for learning and memory.
Biochemical And Physiological Effects
Trans-ACPD has been shown to modulate synaptic transmission and plasticity in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in lab experiments is its selectivity for mGluR1 and mGluR5, which allows for the specific modulation of glutamate receptor activity. However, one limitation is that it can be difficult to control the concentration and timing of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans application, which can affect the interpretation of experimental results.
Future Directions
For the use of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in scientific research include the development of more selective agonists and antagonists for mGluR1 and mGluR5, as well as the investigation of its potential therapeutic effects in neurodegenerative diseases and psychiatric disorders. Additionally, the use of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in combination with other pharmacological agents or behavioral interventions may provide new insights into the mechanisms underlying learning and memory.
Scientific Research Applications
Trans-ACPD has been widely used in scientific research to study the function of glutamate receptors, which are the most abundant excitatory neurotransmitter receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Trans-ACPD is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5, which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.
properties
IUPAC Name |
(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKKENSUDTLMS-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans | |
CAS RN |
157518-49-5 | |
Record name | rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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